molecular formula C21H28N6O2 B612106 Dinaciclib CAS No. 779353-01-4

Dinaciclib

カタログ番号: B612106
CAS番号: 779353-01-4
分子量: 396.5 g/mol
InChIキー: PIMQWRZWLQKKBJ-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

ディナシクリブは、細胞周期の進行と転写の重要な調節因子であるサイクリン依存性キナーゼを阻害することによってその効果を発揮します。 ディナシクリブは、CDK1、CDK2、CDK5、およびCDK9の活性部位に結合することにより、重要な基質のリン酸化を阻止し、細胞周期停止とアポトーシスにつながります . さらに、ディナシクリブは免疫原性細胞死を誘導し、免疫チェックポイント阻害剤の有効性を高めることが示されています .

類似化合物の比較

類似化合物:

ディナシクリブの独自性: ディナシクリブは、複数のCDK(CDK1、CDK2、CDK5、およびCDK9)を標的とする独自能力により、他のCDK阻害剤とは異なります。 この広スペクトル阻害により、癌細胞の増殖と生存経路をより効果的に阻害することができます . さらに、ディナシクリブは、他の抗癌剤の有効性を高める併用療法で有望な結果を示しています .

生化学分析

Biochemical Properties

Dinaciclib interacts with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression and transcriptional processes . It specifically targets CDK2, CDK5, and CDK9 . The nature of these interactions involves the inhibition of these kinases, thereby disrupting cell cycle progression and transcriptional processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It suppresses cell proliferation and induces apoptotic activity in patient-derived xenograft cells and cholangiocarcinoma cell lines . This compound also influences cell function by suppressing the expression of its molecular targets CDK2/5/9, and anti-apoptotic BCL-XL and BCL2 proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting cyclin-dependent kinases (CDKs). This inhibition leads to the suppression of cell cycle progression and transcriptional processes . This compound also suppresses the expression of its molecular targets CDK2/5/9, and anti-apoptotic BCL-XL and BCL2 proteins .

Temporal Effects in Laboratory Settings

This compound has shown to produce a robust and sustained inhibition of tumor progression in vivo in a patient-derived xenograft mouse model . This suggests that this compound has long-term effects on cellular function. More studies are needed to understand its stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound administered at a dose of 30 to 50 mg/m² in a 21-day cycle has shown to suppress tumor progression in a patient-derived xenograft mouse model

Metabolic Pathways

It is known that this compound inhibits CDKs, which play crucial roles in cell cycle progression and transcriptional processes . This could potentially affect metabolic flux or metabolite levels.

準備方法

合成経路と反応条件: ディナシクリブの合成は、ピラゾロ[1,5-a]ピリミジンコアの形成から始まる複数段階を伴います。その後、最終的な構造を達成するために、さまざまな置換基が導入されます。重要な手順には次のものがあります。

工業生産方法: ディナシクリブの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率反応、効率的な精製技術、および最終製品の純度と有効性を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類: ディナシクリブは、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、さまざまなディナシクリブ誘導体が含まれ、これらは異なる生物学的活性と特性を持つ可能性があります .

科学研究への応用

ディナシクリブは、次のような広範囲の科学研究の応用を持っています。

科学的研究の応用

Dinaciclib has a wide range of scientific research applications, including:

類似化合物との比較

Similar Compounds:

    Flavopiridol: Another CDK inhibitor with a broader target profile but associated with higher toxicity.

    Palbociclib: Selectively inhibits CDK4 and CDK6, used primarily in breast cancer treatment.

    Ribociclib: Similar to palbociclib, targets CDK4 and CDK6.

Uniqueness of Dinaciclib: this compound’s unique ability to target multiple CDKs (CDK1, CDK2, CDK5, and CDK9) sets it apart from other CDK inhibitors. This broad-spectrum inhibition allows for more effective disruption of cancer cell proliferation and survival pathways . Additionally, this compound has shown promising results in combination therapies, enhancing the efficacy of other anticancer agents .

特性

IUPAC Name

2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMQWRZWLQKKBJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCC[C@H]4CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779353-01-4
Record name Dinaciclib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=779353-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinaciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-3-((3-ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-ylamino)methyl)pyridine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DINACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8ECV0NBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。